molecular formula C3H5ClS B1265399 2-(Chloromethyl)thiirane CAS No. 3221-15-6

2-(Chloromethyl)thiirane

Cat. No. B1265399
CAS RN: 3221-15-6
M. Wt: 108.59 g/mol
InChI Key: XRWMHJJHPQTTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)thiirane is a compound involved in various chemical reactions and serves as a precursor for synthesizing a wide range of derivatives. This compound is noteworthy for its unique reactions with nucleophilic reagents, leading to various applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of 2-(Chloromethyl)thiirane has been explored through various methods. One approach involves the alkylation of primary and secondary sulfonamides with 2-chloromethylthiirane in the presence of alkali, which yields N-(thiiran-2-ylmethyl)- and/or N-(thietan-3-yl)sulfonamides depending on the solvent used (Sokolov et al., 2005). Another synthesis route involves polymerization to form poly[(chloromethyl)thiirane] using boron trifluoride etherate as an initiator, showcasing the versatility of this compound in forming polymeric materials (Zussman & Tirrell, 1981).

Molecular Structure Analysis

The conformational landscape of 2-(Chloromethyl)thiirane has been extensively studied, revealing the existence of multiple conformers. Infrared spectroscopy and ab initio molecular dynamics simulations have provided insights into the equilibrium of these conformers, offering a deeper understanding of the molecule's structural behavior in different phases (Palumbo et al., 2020).

Chemical Reactions and Properties

2-(Chloromethyl)thiirane undergoes interesting reactions, such as the thiirane-thietane rearrangement in the presence of nucleophilic reagents. This rearrangement showcases the reactive nature of 2-(Chloromethyl)thiirane and its potential to form various derivatives, expanding its applicability in organic synthesis (Khaliullin et al., 2020).

Physical Properties Analysis

The synthesis and subsequent characterization of poly[(chloromethyl)thiirane] have provided valuable insights into the physical properties of this compound, including its unusual structural rearrangement at room temperature and its hydrolysis behavior. Such studies are crucial for understanding the stability and reactivity of 2-(Chloromethyl)thiirane-based polymers (Zussman & Tirrell, 1981).

Scientific Research Applications

Polymerization and Structural Properties

  • 2-(Chloromethyl)thiirane has been utilized in the synthesis of poly[(chloromethyl)thiirane], a polymer of molecular weight approximately 20,000, using boron trifluoride etherate as an initiator. This polymer exhibits unique structural rearrangements at room temperature and a high rate of hydrolysis in a dioxane/water mixture, suggesting significant anchimeric assistance by the backbone sulfur atom in its reactions (Zussman & Tirrell, 1981).

Conformational Behavior Studies

  • Studies on the vibrational and rotational spectra of (chloromethyl)thiirane reveal the existence of multiple conformations, with the gauche-2 conformation being the most stable in various phases. This information is crucial for understanding its chemical behavior and potential applications (Wurrey et al., 1994).

Insights from Infrared Spectroscopy and Modeling

  • Detailed insights into the conformational landscape of chloromethyl-thiirane have been obtained through infrared spectroscopy and ab initio Molecular Dynamics simulations. These studies provide a deeper understanding of its conformational equilibrium in different solvents, which is essential for its application in various chemical reactions (Palumbo et al., 2020).

Reaction Mechanisms and Products

  • 2-(Chloromethyl)thiirane's reaction with sodium phenolates and other compounds has been investigated, leading to the formation of various products and providing insights into solvent polarity effects on reaction pathways. Such studies are significant for designing specific chemical processes involving this compound (Tomashevskii et al., 2003).

Application in Synthesis of Complex Molecules

  • Research on 2-(chloromethyl)thiirane has also focused on its application in synthesizing more complex molecules like 5-(chloromethyl)thiazolidin-2-ones, which are important in various chemical and pharmaceutical applications (Dolfen et al., 2017).

Analysis of Kinetics and Stability

  • The kinetics of isomerization and stability analysis of poly[(chloromethyl)thiirane] have been conducted, providing essential data for its application in materials science and polymer chemistry (Zussman & Tirrell, 1988).

properties

IUPAC Name

2-(chloromethyl)thiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMHJJHPQTTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25839-46-7
Record name Thiirane, 2-(chloromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25839-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701031297
Record name Epithiochlorohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)thiirane

CAS RN

3221-15-6
Record name (Chloromethyl)thiirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3221-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epithiochlorohydrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003221156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)thiirane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Epithiochlorohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)thiirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPITHIOCHLOROHYDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N825YLR9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)thiirane
Reactant of Route 2
2-(Chloromethyl)thiirane
Reactant of Route 3
2-(Chloromethyl)thiirane
Reactant of Route 4
2-(Chloromethyl)thiirane
Reactant of Route 5
2-(Chloromethyl)thiirane
Reactant of Route 6
2-(Chloromethyl)thiirane

Citations

For This Compound
27
Citations
JR Durig, BR Drew, JA Shoop, CJ Wurrey - Journal of Molecular Structure, 2001 - Elsevier
The infrared spectra (3500–400cm −1 ) of rare gas solutions of chloromethyl thiirane (3-chloropropylene sulfide), c-SC 2 H 3 CH 2 Cl, at variable temperatures (−55 to −150C), have …
Number of citations: 5 www.sciencedirect.com
AA Tomashevskii, VV Sokolov, AA Potekhin - Russian journal of organic …, 2010 - Springer
2-(α-Haloalkyl)thiiranes reacted with methyl-, butyl-, and phenyllithium to give the corresponding allyl sulfides. The reactions of diastereoisomeric erythro- and threo-2-(1-chloroethyl)…
Number of citations: 2 link.springer.com
J Xu - Synthesis of 4-to 7-membered Heterocycles by Ring …, 2016 - Springer
Thiiranes and thietanes are important intermediates in organic synthesis, just as their oxygen and nitrogen analogs (oxiranes and aziridines, and oxetanes and azetidines). They have …
Number of citations: 12 link.springer.com
VV Sokolov, AN Butkevich, VN Yuskovets… - Russian journal of …, 2005 - Springer
… As we showed previously [1], 2-chloromethylthiirane reacts with phenoxide ions along two independent pathways. Polar solvents with a strong ionizing power, such as water or aqueous …
Number of citations: 2 link.springer.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
AA Tomashevskii, VV Sokolov, AA Potekhin - Russian journal of organic …, 2003 - Springer
(α-Chloroalkyl)thiiranes react with sodium phenolates at heating in water-alcohol mixtures furnishing phenoxymethylthiiranes, 3-phenoxythietanes (resulting from thiirane-thietane …
Number of citations: 11 link.springer.com
AK Shiryaev, IY Kryslov - Russian journal of organic chemistry, 2002 - Springer
… was dissolved in 10 ml of cyclohexane, and the cyclohexane solution was filtered through a thin layer of silica gel and evaporated to obtain 0.13 g (12%) of 2-chloromethylthiirane which …
Number of citations: 6 link.springer.com
EE Klen, NN Makarova, FA Khaliullin… - Russian Journal of …, 2022 - Springer
Reactions of 2-(chloromethyl)thiirane with symmetrically substituted C-bromo/nitropyrazoles in water in the presence of bases were accompanied by thiirane–thietane rearrangement to …
Number of citations: 0 link.springer.com
SA Meshcheryakova, VA Kataev - Russian journal of Organic Chemistry, 2013 - Springer
… 2-Methyl-4(5)-nitro-1H-imidazole (V) and 4(5)-bromo-2-methyl-5(4)-nitro-1H-imidazole (VI) reacted with an equimolar amount of 2-chloromethylthiirane under analogous conditions to …
Number of citations: 4 link.springer.com
FS Hanschen, M Kaufmann, F Kupke, T Hackl, LW Kroh… - Food chemistry, 2018 - Elsevier
The epithionitriles, 1-cyano-2,3-epithiopropane, in particular, and 1-cyano-3,4-epithiobutane, are important, but yet underestimated glucosinolate hydrolysis products that are released …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.